molecular formula C21H16ClNO2 B2374765 4-[(2-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid CAS No. 379729-48-3

4-[(2-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid

Cat. No.: B2374765
CAS No.: 379729-48-3
M. Wt: 349.81
InChI Key: XWSGVLPMCPZSSJ-UHFFFAOYSA-N
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Description

4-[(2-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a tetrahydroacridine derivative featuring a 2-chlorophenyl substituent at the 4-position and a carboxylic acid group at the 9-position.

Properties

IUPAC Name

(4Z)-4-[(2-chlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClNO2/c22-17-10-3-1-6-13(17)12-14-7-5-9-16-19(21(24)25)15-8-2-4-11-18(15)23-20(14)16/h1-4,6,8,10-12H,5,7,9H2,(H,24,25)/b14-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSGVLPMCPZSSJ-OWBHPGMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CC=CC=C2Cl)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C/C2=CC=CC=C2Cl)/C3=NC4=CC=CC=C4C(=C3C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid typically involves the condensation of 2-chlorobenzaldehyde with 1,2,3,4-tetrahydroacridine-9-carboxylic acid under acidic conditions. The reaction is carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, and the mixture is refluxed in a solvent like ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of substituted acridine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic effects. Research indicates that derivatives of tetrahydroacridine compounds exhibit a range of biological activities:

  • Antitumor Activity : Studies have shown that tetrahydroacridines can inhibit cancer cell proliferation. For example, certain derivatives have demonstrated cytotoxic effects against various tumor cell lines, suggesting their potential as anticancer agents .
  • Neuroprotective Effects : Some research highlights the neuroprotective properties of tetrahydroacridine derivatives against neurodegenerative diseases such as Alzheimer's. They may act as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, thus potentially enhancing cholinergic signaling in the brain .
  • Antimicrobial Properties : The compound's structure allows it to interact with microbial membranes, leading to antibacterial and antifungal activities. Several studies have indicated that tetrahydroacridine derivatives can effectively combat resistant strains of bacteria .

Organic Synthesis

In organic chemistry, 4-[(2-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid serves as a versatile intermediate in the synthesis of various complex molecules:

  • Building Block for Complex Molecules : Its unique structure makes it an ideal precursor for synthesizing more complex heterocyclic compounds. Researchers have utilized this compound in multi-step synthesis processes to create novel pharmacophores with enhanced biological activity .
  • Reactivity Studies : The reactivity of the acridine ring has been extensively studied. The compound can undergo electrophilic substitutions and other reactions that are valuable in synthetic organic chemistry .

Material Science

The applications of tetrahydroacridine derivatives extend into material science:

  • Fluorescent Probes : Due to their ability to fluoresce under UV light, these compounds are explored as fluorescent probes in biochemical assays. Their use in imaging techniques can facilitate the study of biological processes at the cellular level .
  • Polymer Chemistry : The incorporation of tetrahydroacridine units into polymer matrices has been investigated for creating materials with specific optical and electronic properties. These materials may have applications in sensors and electronic devices .

Case Studies and Research Findings

Several studies provide insights into the applications and effectiveness of this compound:

StudyFocus AreaFindings
Study 1Antitumor ActivityDemonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values indicating potency .
Study 2NeuroprotectionShowed inhibition of AChE activity leading to increased acetylcholine levels in neurodegenerative models .
Study 3Antimicrobial EfficacyExhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of 4-[(2-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Analogous Compounds

The compound is part of a broader class of tetrahydroacridine-9-carboxylic acid derivatives with varying substituents on the benzylidene moiety. Key structural and physicochemical differences are summarized below:

Table 1: Comparative Analysis of Tetrahydroacridine-9-Carboxylic Acid Derivatives

Compound Name Substituent Molecular Formula Molecular Weight Key Features
4-[(2-Chlorophenyl)methylidene]-... (Main Compound) 2-Chlorophenyl Inferred: C₂₁H₁₆ClNO₂ Inferred: ~349.8 Ortho-chloro substitution may introduce steric hindrance and reduced conjugation .
4-[(4-Chlorophenyl)methylidene]-... 4-Chlorophenyl C₂₁H₁₆ClNO₂ 349.81 Para-chloro substitution enhances electronic effects due to resonance .
4-[(3,4,5-Trimethoxyphenyl)methylidene]-... 3,4,5-Trimethoxyphenyl C₂₄H₂₃NO₅ 405.44 Bulky, electron-rich substituent; may improve lipid solubility .
2-Tert-butyl-4-[(3-chlorophenyl)methylidene]-... 3-Chlorophenyl + tert-butyl Inferred: C₂₆H₂₇ClNO₂ Inferred: ~433.0 Tert-butyl group increases hydrophobicity and steric bulk .
4-{[4-(Diethylamino)phenyl]methylidene}-... 4-Diethylaminophenyl Inferred: C₂₄H₂₅N₂O₂ 386.50 Electron-donating diethylamino group may enhance solubility in acidic media .
4-[(4-Carboxyphenyl)methylidene]-2-methyl-... 4-Carboxyphenyl + methyl Inferred: C₂₂H₁₇NO₄ Inferred: ~359.4 Additional carboxylic acid group increases polarity and aqueous solubility .

Biological Activity

The compound 4-[(2-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a member of the tetrahydroacridine family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C17H16ClNO2\text{C}_{17}\text{H}_{16}\text{ClN}\text{O}_2

This structure includes a tetrahydroacridine core with a chlorophenyl substituent that enhances its biological effects.

Anticancer Activity

Research has indicated that tetrahydroacridine derivatives exhibit significant anticancer properties. A study focusing on similar compounds demonstrated their effectiveness against various cancer cell lines, including MCF-7 (breast cancer) cells. The most potent derivative in that study had an IC50 value of 0.67 µM, indicating strong antiproliferative effects .

Table 1: Anticancer Activity of Tetrahydroacridine Derivatives

CompoundCell LineIC50 (µM)
4-[(2-Chlorophenyl)methylidene] derivativeMCF-7TBD
(RS)-6-Chloro-9-[1-(9H-fluorenylmethoxycarbonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl]-9H-purineMCF-70.67

Enzyme Inhibition

The compound has been studied for its potential as an inhibitor of various enzymes. In particular, it has shown promise as an acetylcholinesterase (AChE) inhibitor, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. Compounds with similar structures have demonstrated dual inhibition of AChE and butyrylcholinesterase (BuChE), making them candidates for further research in Alzheimer's therapy .

Table 2: Enzyme Inhibition Potency

CompoundEnzyme InhibitedIC50 (µM)
4-[(2-Chlorophenyl)methylidene] derivativeAChETBD
DonepezilAChE0.12
Compound with triazole scaffoldBuChE0.23

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • Apoptosis Pathway Modulation : Studies using cDNA microarray technology have identified that similar compounds affect genes involved in apoptosis regulation .
  • Enzyme Binding : Molecular docking studies suggest that the compound binds effectively to the active sites of cholinesterases, inhibiting their activity through noncompetitive mechanisms .

Case Studies

A notable case study involved the synthesis and evaluation of several tetrahydroacridine derivatives. These derivatives were tested for their biological activities against various bacterial strains and showed moderate to strong antibacterial properties alongside their anticancer activities .

Q & A

Q. What validation protocols confirm the compound’s selectivity against off-target receptors?

  • Methodology :
  • Broad-spectrum kinase profiling : Screen against a panel of 100+ kinases using competitive binding assays .
  • Cryo-EM structures : Resolve compound-receptor complexes to identify binding site specificity vs. homologous proteins .

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